molecular formula C16H11FN2O3 B1589430 Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate CAS No. 775304-60-4

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate

Cat. No. B1589430
M. Wt: 298.27 g/mol
InChI Key: LFJJTHGQRVVGGN-UHFFFAOYSA-N
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Description

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate, also known as MFBOB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the benzene ring and is composed of an oxadiazole ring attached to a methyl benzoate group. MFBOB has been studied for its potential uses in medicinal chemistry, organic synthesis, and as a biological probe.

Scientific Research Applications

  • Synthesis and Crystal Structure Study

    • Application : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings .
    • Methods : The compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
    • Results : The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
  • Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, which may include “Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate”, are used in the protection of crops from pests .
    • Methods : The synthesis and applications of TFMP and its derivatives are being studied .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

properties

IUPAC Name

methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJTHGQRVVGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate

CAS RN

775304-60-4
Record name methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.273.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
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Citations

For This Compound
3
Citations
L Lentini, R Melfi, A Di Leonardo, A Spinello… - Molecular …, 2014 - ACS Publications
The presence in the mRNA of premature stop codons (PTCs) results in protein truncation responsible for several inherited (genetic) diseases. A well-known example of these diseases …
Number of citations: 91 pubs.acs.org
I Pibiri, L Lentini, R Melfi, G Gallucci, A Pace… - European journal of …, 2015 - Elsevier
Premature stop codons are the result of nonsense mutations occurring within the coding sequence of a gene. These mutations lead to the synthesis of a truncated protein and are …
Number of citations: 55 www.sciencedirect.com
D Spinnato, M Leutzsch, F Wang, J Cornella - Synlett, 2023 - thieme-connect.com
In this article we provide a route to transform isoxazoles and oxadiazoles into the corresponding pyrazoles and 1,2,4-triazoles in 1-step using catalytic amounts of an air-stable Ni(0) …
Number of citations: 2 www.thieme-connect.com

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